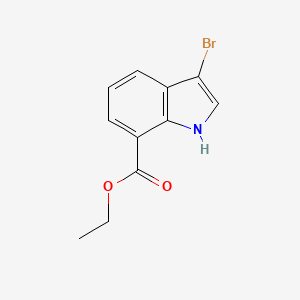
Ethyl 3-bromoindole-7-carboxylate
Cat. No. B8449696
M. Wt: 268.11 g/mol
InChI Key: GYTQNBPGAFOSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07312342B2
Procedure details


7 g of ethyl 3-bromoindole-7-carboxylate are dissolved in 70 g of NMP, and 4 g of CuCN are added. The mixture is heated to 100-140° C. with stirring. After 3 hours, the mixture is subjected to conventional work-up, giving 3-cyanoindole-7-carboxylic acid.


Name
CuCN
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:10]2[C:5](=[C:6]([C:11]([O:13]CC)=[O:12])[CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.[C:16]([Cu])#[N:17]>CN1C(=O)CCC1>[C:16]([C:2]1[C:10]2[C:5](=[C:6]([C:11]([OH:13])=[O:12])[CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1)#[N:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CNC2=C(C=CC=C12)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1=O
|
Step Two
|
Name
|
CuCN
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 (± 20) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CNC2=C(C=CC=C12)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
